molecular formula C12H18N2O2S2 B2729163 1-(Cyclopropylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine CAS No. 1235657-42-7

1-(Cyclopropylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine

Cat. No.: B2729163
CAS No.: 1235657-42-7
M. Wt: 286.41
InChI Key: KBNLKFMYHMXVKB-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a thiophen-3-ylmethyl group

Scientific Research Applications

1-(Cyclopropylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

The synthesis of 1-(Cyclopropylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the cyclopropylsulfonyl and thiophen-3-ylmethyl groups. One common synthetic route involves the reaction of piperazine with cyclopropylsulfonyl chloride under basic conditions to form the cyclopropylsulfonyl-piperazine intermediate. This intermediate is then reacted with thiophen-3-ylmethyl bromide in the presence of a base to yield the final product. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

1-(Cyclopropylsulfonyl)-4-(thiophen-3-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(Cyclopropylsulfonyl)piperazine: Lacks the thiophen-3-ylmethyl group, which may affect its binding properties and reactivity.

    4-(Thiophen-3-ylmethyl)piperazine: Lacks the cyclopropylsulfonyl group, which may influence its solubility and stability. The uniqueness of this compound lies in the combination of both substituents, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S2/c15-18(16,12-1-2-12)14-6-4-13(5-7-14)9-11-3-8-17-10-11/h3,8,10,12H,1-2,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNLKFMYHMXVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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